molecular formula C12H8ClN5O B13088509 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B13088509
M. Wt: 273.68 g/mol
InChI Key: YNYXFTQWLYMIOH-UHFFFAOYSA-N
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Description

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[2,3-D]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloropyridine-3-carboxylic acid with guanidine to form the pyrido[2,3-D]pyrimidine core. This intermediate is then subjected to amination reactions to introduce the amino group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrido[2,3-D]pyrimidines .

Scientific Research Applications

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and antitumor activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. It also modulates receptor activity, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: Act as CDK2 inhibitors with potent anticancer properties.

    1H-pyrrolo[2,3-b]pyridine derivatives: Serve as fibroblast growth factor receptor inhibitors.

Uniqueness

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C12H8ClN5O

Molecular Weight

273.68 g/mol

IUPAC Name

3-amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H8ClN5O/c13-8-4-7(5-15-6-8)11-17-10-9(2-1-3-16-10)12(19)18(11)14/h1-6H,14H2

InChI Key

YNYXFTQWLYMIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC(=CN=C3)Cl

Origin of Product

United States

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